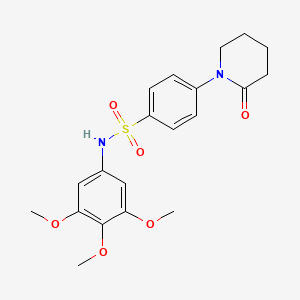![molecular formula C15H11Cl2F2N3O3 B5171299 2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide](/img/structure/B5171299.png)
2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicine and agriculture. This compound is commonly referred to as "compound X" in scientific literature.
Mécanisme D'action
The mechanism of action of compound X is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This leads to the death of cancer cells and the inhibition of tumor growth. Additionally, compound X has been found to inhibit the production of certain pro-inflammatory cytokines, which reduces inflammation in the body.
Biochemical and Physiological Effects
Compound X has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which leads to the inhibition of tumor growth. Additionally, compound X has been found to reduce the production of certain pro-inflammatory cytokines, which reduces inflammation in the body. However, the long-term effects of compound X on the body are not fully understood and require further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using compound X in lab experiments is its potent anti-cancer and anti-inflammatory activity. This makes it a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. However, one of the limitations of using compound X in lab experiments is its complex synthesis method, which makes it difficult and expensive to produce in large quantities.
Orientations Futures
There are several future directions for the research on compound X. One of the main areas of focus is the development of new drugs based on the structure of compound X for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of compound X and its long-term effects on the body. Finally, the synthesis method of compound X could be optimized to make it more cost-effective and efficient for large-scale production.
Conclusion
In conclusion, compound X is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicine and agriculture. Its potent anti-cancer and anti-inflammatory activity make it a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. However, further research is needed to fully understand the mechanism of action of compound X and its long-term effects on the body.
Méthodes De Synthèse
Compound X can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-nitroaniline with 2-chloroethylamine hydrochloride to form an intermediate product. The intermediate product is then reacted with 4,5-difluoro-2-nitrobenzoyl chloride to form compound X. The final product is obtained by purifying the compound using various techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. Compound X has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-chloro-N-[2-(2-chloro-4-nitroanilino)ethyl]-4,5-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F2N3O3/c16-10-7-13(19)12(18)6-9(10)15(23)21-4-3-20-14-2-1-8(22(24)25)5-11(14)17/h1-2,5-7,20H,3-4H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAJBGDNDWMKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NCCNC(=O)C2=CC(=C(C=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

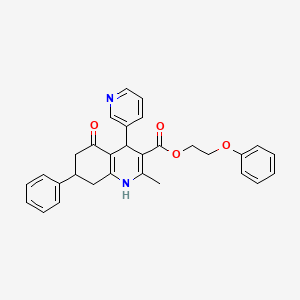
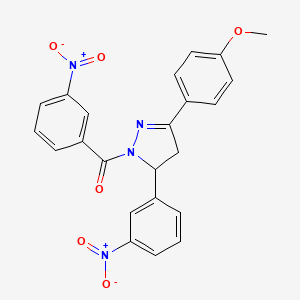
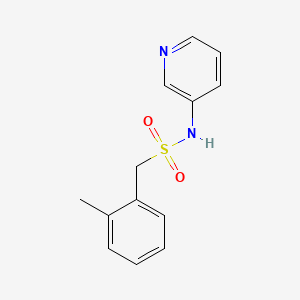
![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3-benzothiazole](/img/structure/B5171228.png)
![4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5171229.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5171239.png)
![3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate](/img/structure/B5171243.png)
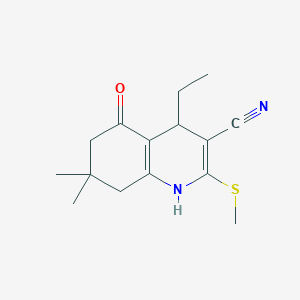
![4-butoxy-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5171254.png)
![ethyl 4-[ethyl(2-methyl-2-propen-1-yl)amino]-1-piperidinecarboxylate](/img/structure/B5171277.png)
![2-{5-[(1-benzyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5171285.png)
amino]-4-oxobutanoic acid](/img/structure/B5171289.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5171292.png)
